molecular formula C16H19FN2O4 B039116 Boc-5-Fluoro-D-tryptophan CAS No. 114926-41-9

Boc-5-Fluoro-D-tryptophan

Cat. No. B039116
M. Wt: 322.33 g/mol
InChI Key: BSFODZRINGCUSL-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-5-Fluoro-D-tryptophan is a chemical compound used in scientific research. It offers perplexity and burstiness, allowing for diverse applications in studies related to drug development, neuropharmacology, and protein engineering. It has a molecular weight of 322.34 .


Molecular Structure Analysis

The linear formula for Boc-5-Fluoro-D-tryptophan is C16H19FN2O4 . The molecular structure of this compound involves a fluorine substitution which can potentially affect how the molecule binds to the enzyme’s active site.


Chemical Reactions Analysis

Boc-5-Fluoro-D-tryptophan can be used to study enzymes that interact with tryptophan. The fluorine substitution can potentially affect how the molecule binds to the enzyme’s active site, providing insights into the enzyme’s mechanism of action.

Scientific Research Applications

  • Biomacromolecule Orientation and Dynamics : 5F-Trp is used as a sensitive probe for studying the orientation and dynamics of biomacromolecules in situ, aligning with the indole ring symmetry (Zhao et al., 2007).

  • Protein Folding Analysis : It has reduced fluorescence lifetime heterogeneity compared to tryptophan, making it a superior candidate for energy donor in FRET experiments. This property enables more precise estimation of intramolecular distance distributions during protein folding and unfolding (Sarkar et al., 2011).

  • Peptide Chemistry Building Blocks : An efficient pathway for the synthesis of (S)-5,6-dibromo-tryptophan derivatives, which are crucial building blocks for peptide chemistry, has been presented (Mollica et al., 2011).

  • Cancer Immunotherapy : L-5-[18F]fluorotryptophan measures IDO1 and TDO2 activity in tumor cells, potentially aiding in cancer immunotherapy by reversing immune dysfunction (Tang et al., 2017).

  • Fluorescence Spectroscopy : 5-fluorotryptophan in proteins allows for simultaneous measurement of multiple distances between it and a RET acceptor, facilitating a more straightforward interpretation of time-resolved fluorescence protein data (Broos et al., 2004).

  • Drug Delivery Applications : N-Boc-L-tryptophan-based amphiphilic BAB triblock copolymers show potential in drug delivery due to their hydrodynamic size, spherical micelles, and potential for drug stabilization in hydrophobic cores (Voda et al., 2016).

Safety And Hazards

When handling Boc-5-Fluoro-D-tryptophan, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

(2R)-3-(5-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFODZRINGCUSL-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-5-Fluoro-D-tryptophan

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SC Chang, LR Wang, DW Armstrong - Journal of Liquid …, 1992 - Taylor & Francis
Twenty five pairs of N-tert-butoxycarbonyl (Nt-Boc) protected racemic amino acids were separated using a hydroxypropyl derivatized β-cyclodextrin bonded phase column in the …
Number of citations: 56 www.tandfonline.com

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